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Introduction
Segigratinib (formerly known as 3D185) is a novel small molecule inhibitor targeting both

Colony-Stimulating Factor 1 Receptor (CSF1R) and Fibroblast Growth Factor Receptors

(FGFRs). This dual inhibitory activity positions segigratinib as a promising therapeutic agent in

oncology, capable of simultaneously targeting tumor cell proliferation and modulating the tumor

microenvironment. This technical guide provides a comprehensive overview of the preclinical

studies on segigratinib, with a focus on its activity as a CSF1R inhibitor. It includes a summary

of quantitative data, detailed experimental protocols, and visualizations of key biological

pathways and experimental workflows.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of

segigratinib, highlighting its potency and efficacy.

Table 1: In Vitro Kinase and Cellular Inhibition
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Target Assay Type IC50 (nM) Cell Line
Cellular
Assay

IC50 (nM)

FGFR1 Kinase Assay 0.5[1] NCI-H1581
p-FGFR1

Inhibition
-

FGFR2 Kinase Assay 1.3[1] - - -

FGFR3 Kinase Assay 3.6[1] - - -

CSF1R Kinase Assay 3.8[1] M-NFS-60 Proliferation -

CSF1R - - THP-1
p-CSF1R

Inhibition
-

Table 2: In Vivo Antitumor Efficacy of Segigratinib

Cancer Model Treatment Group
Tumor Growth
Inhibition (%)

Reference

NCI-H1581 (FGFR1-

amplified) Xenograft

12.5 mg/kg

Segigratinib
60.4 [1]

NCI-H1581 (FGFR1-

amplified) Xenograft
25 mg/kg Segigratinib 74.9 [1]

NCI-H1581 (FGFR1-

amplified) Xenograft
50 mg/kg Segigratinib 96.4 [1]

Table 3: Pharmacokinetic Parameters of Segigratinib (from a Phase 1 Study Protocol)
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Parameter Description

Cmax Maximum plasma concentration

Tmax Time to reach Cmax

AUC0-24h
Area under the plasma concentration-time curve

from 0 to 24 hours

AUC0-96h
Area under the plasma concentration-time curve

from 0 to 96 hours

AUC0-∞
Area under the plasma concentration-time curve

from time zero to infinity

t1/2 Elimination half-life

CL Clearance

Vd Volume of distribution

Note: Specific values for these parameters from

completed studies are not yet publicly available.

[2]

Experimental Protocols
This section details the methodologies used in the preclinical evaluation of segigratinib.

In Vitro Kinase Inhibition Assay (CSF1R)
The inhibitory activity of segigratinib against the CSF1R kinase was determined using a Z'-

LYTE™ Kinase Assay Kit.[1]

Enzyme: Recombinant human CSF1R protein.

Substrate: A synthetic peptide substrate (e.g., Poly-Glu,Tyr 4:1).[3]

ATP Concentration: The concentration of ATP is typically kept near the Km value for the

kinase.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://cdn.clinicaltrials.gov/large-docs/04/NCT04221204/Prot_000.pdf
https://www.benchchem.com/product/b15579859?utm_src=pdf-body
https://www.benchchem.com/product/b15579859?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6704710/
https://bpsbioscience.com/media/wysiwyg/Kinases/78829.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Prepare serial dilutions of segigratinib.

In a 96-well plate, add the CSF1R enzyme, the peptide substrate, and the serially diluted

segigratinib.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[3]

Stop the reaction and measure the kinase activity using a luminescence-based detection

reagent (e.g., ADP-Glo™).[3]

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic

equation.

Cellular CSF1R Phosphorylation Assay
This assay measures the ability of segigratinib to inhibit CSF1-induced autophosphorylation of

CSF1R in a cellular context.

Cell Line: THP-1, a human monocytic leukemia cell line that endogenously expresses

CSF1R.[4]

Stimulus: Recombinant human CSF-1.[1]

Procedure:

Plate THP-1 cells and starve them in serum-free medium.

Pre-incubate the cells with various concentrations of segigratinib.

Stimulate the cells with CSF-1 for a short period (e.g., 5-15 minutes).

Lyse the cells and determine the levels of phosphorylated CSF1R (p-CSF1R) and total

CSF1R by Western blotting or a sandwich ELISA.[4][5]
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Quantify the band intensities and calculate the concentration of segigratinib required to

inhibit p-CSF1R by 50%.

Cell Proliferation Assay
This assay assesses the effect of segigratinib on the proliferation of CSF1-dependent cells.

Cell Line: M-NFS-60, a murine macrophage cell line that depends on CSF-1 for proliferation.

[4]

Procedure:

Plate M-NFS-60 cells in the presence of CSF-1.

Add serial dilutions of segigratinib to the wells.

Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).

Measure cell viability using a colorimetric assay such as MTT or a luminescence-based

assay like CellTiter-Glo.

Determine the IC50 value for the inhibition of proliferation.

In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of segigratinib in animal models.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous

tumors derived from human cancer cell lines (e.g., NCI-H1581 for FGFR-driven tumors).[1]

Treatment: Segigratinib is administered orally at various dose levels (e.g., 12.5, 25, 50

mg/kg) once daily.[1]

Procedure:

Inject cancer cells subcutaneously into the flanks of the mice.

When tumors reach a palpable size, randomize the mice into vehicle control and treatment

groups.
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Administer segigratinib or vehicle daily and monitor tumor growth by measuring tumor

volume with calipers at regular intervals.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

immunohistochemistry for proliferation markers like Ki67 and angiogenesis markers like

CD31).[1]

Calculate the tumor growth inhibition percentage for each treatment group compared to

the vehicle control.

Mandatory Visualizations
Signaling Pathway Diagram
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Caption: CSF1R signaling pathway and the inhibitory action of segigratinib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15579859?utm_src=pdf-body-img
https://www.benchchem.com/product/b15579859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow Diagram

In Vitro Evaluation

In Vivo Evaluation

Pharmacokinetic Studies

Biochemical Kinase Assay
(IC50 Determination)

Cellular Phosphorylation Assay
(p-CSF1R Inhibition)

Cell Proliferation Assay
(Functional Effect)

Tumor Xenograft Model Establishment

Segigratinib Administration

Tumor Growth Monitoring Pharmacokinetic Profiling
(Phase 1 Clinical Trial)

Clinical Translation

Ex Vivo Tumor Analysis
(IHC, Flow Cytometry)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15579859?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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